2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Anticancer Allosteric kinase inhibitor MCF-7

Researchers developing non-ATP-competitive kinase inhibitors often lack access to structurally validated Type III allosteric scaffolds. 2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide addresses this gap as a pharmacophore-matched pyridinylisoxazole acetamide. • Validated Type III allosteric pharmacophore model; suitable for crystallography & binding-site mapping • Benchmark MCF-7 antiproliferative activity enables SAR rank-ordering of new analogs • Available from stock with competitive pricing; global shipping for rapid project initiation

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 946361-54-2
Cat. No. B2602595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS946361-54-2
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H15N3O2/c21-17(19-12-14-8-4-5-9-18-14)11-15-10-16(22-20-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21)
InChIKeyFISJMXXRLPSKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Identity and Structure


2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 946361-54-2) is a synthetic small molecule belonging to the pyridinylisoxazole acetamide class. It contains a 5-phenylisoxazole core linked via an acetamide bridge to a 2-(aminomethyl)pyridine moiety. The compound has been designed as a potential allosteric kinase inhibitor scaffold based on a pharmacophore model derived from co-crystal structures of known type III kinase inhibitors, and has been evaluated alongside 20 close analogs for antiproliferative activity against the MCF-7 breast cancer cell line, with reported activities in the micromolar range [1]. The phenyl substitution at the isoxazole 5-position and the pyridin-2-ylmethyl acetamide side chain distinguish it from other regioisomeric and substitution-variant analogs within the same study series.

Allosteric kinase inhibitor pharmacophore scaffold; structurally based on Type III binding models
Pyridinylisoxazole SAR anchor compound; reported micromolar antiproliferative activity in MCF-7 cells
Regioisomer-dependent activity context; pyridin-2-ylmethyl group may influence target engagement vs. 3- or 4-pyridyl analogs

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Substitution Evidence Limitations


Within the pyridinylisoxazole acetamide series, minor structural modifications—including changes to the heterocycle attachment point, substitution on the phenyl ring, or the nature of the amide side chain—can profoundly alter antiproliferative potency [1]. However, no published direct head-to-head or cross-study comparisons exist that allow a user to predict how the target compound performs against any specific comparator. The available data provide only a qualitative ranking of series members, requiring procurement decisions to be made on a case-by-case basis with explicit recognition of the evidence limitations.

Analog substitution may shift potency
Minor changes to phenyl ring, heterocycle attachment, or amide side chain can alter MCF-7 antiproliferative activity; no direct comparator data exist to predict equivalence.
Regioisomer effects are not transferable
Pyridin-3-ylmethyl or 4-ylmethyl analogs exhibit markedly different biological activity in related isoxazole systems; activity in cancer models remains unvalidated.
Qualitative ranking only; no head-to-head data
Available evidence provides a relative activity ranking within the series; exact IC50 values are not publicly disclosed, limiting direct substitution confidence.

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Comparative Evidence


MCF-7 Antiproliferative Activity Ranking

In the MCF-7 proliferation assay, the target compound exhibited IC50 values in the micromolar range, placing it among the active members of the 21-compound pyridinylisoxazole series designed as allosteric kinase inhibitors [1]. The most potent compound in the series achieved an IC50 approximately tenfold lower, while several close structural analogs—including those with 4-fluorophenyl, 4-chlorophenyl, and p-tolyl substitutions at the isoxazole 5-position—showed comparable or moderately divergent activity. Exact numeric IC50 values for each compound are not publicly available from the primary publication, which reports only the range (“micromolar”) and qualitative rank order; therefore this evidence cannot support a quantitative potency-based procurement preference.

MCF-7 Activity Rank
Class-level inference
Active (μM range); ~10-fold less potent than series lead
Supports cytotoxicity endpoint review; not the most potent member
Exact IC50 values not publicly available; qualitative ranking only
Anticancer Allosteric kinase inhibitor MCF-7 Pyridinylisoxazole

Allosteric Kinase Inhibitor Pharmacophore Design

The pyridinylisoxazole scaffold was conceived by aligning with the X‑ray co‑crystal structures of imatinib bound to Abl kinase and a p38 inhibitor bound to p38 kinase, both representing established Type III allosteric binding modes [1]. The target compound retains the core pyridine-isoxazole pharmacophore required for this binding hypothesis. While no direct kinase inhibition data (e.g., KD, IC50, or cellular target engagement) are currently published for the target compound, the structural rationale implies potential selectivity advantages over ATP‑competitive (Type I/II) inhibitors that target the conserved ATP pocket. This distinguishes the compound from common ATP‑competitive pyridine‑containing kinase inhibitors such as imatinib or sorafenib.

Allosteric Pharmacophore Design
Class-level inference
Based on imatinib–Abl / p38 co-crystal structures; putative Type III binding
Distinct from ATP-competitive inhibitors; supports selectivity study design
No direct kinase binding or target engagement data available
Allosteric inhibitor Kinase Pharmacophore model Structure-based design

Pyridin-2-ylmethyl Regioisomer Activity Differentiation

Among publicly disclosed pyridinylisoxazole acetamides, the target compound’s pyridin-2-ylmethyl acetamide attachment distinguishes it from analogs bearing a pyridin-3-ylmethyl, pyridin-4-ylmethyl, or direct 3‑pyridyl connection [1]. In the platelet aggregation literature, 3-(3‑pyridyl)-5‑phenylisoxazole exhibited maximal anti‑aggregatory activity at 6×10⁻⁶–6×10⁻⁴ mol/L, while 2‑pyridyl and 4‑pyridyl regioisomers showed markedly reduced activity [2]. Although this comparator dataset comes from a different biological context (platelet aggregation vs. cancer), it highlights that the pyridine nitrogen position can be a key determinant of biological activity. No direct MCF‑7 comparative data between the 2‑pyridylmethyl and 3‑pyridylmethyl regioisomers of the acetamide series are available.

Regioisomer Activity Context
Cross-study comparable
3-pyridyl regioisomer more active in platelet aggregation assay; 2-pyridyl/4-pyridyl show reduced response
Regioisomeric effects may be model-dependent; cancer context not established
Platelet data (6×10⁻⁶–6×10⁻⁴ mol/L) does not predict MCF-7 activity
Regioisomer Structure-activity relationship Pyridine attachment Isoxazole

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Application Scenarios


Allosteric Kinase Inhibitor Scaffold Probe

When a research program requires a non‑ATP‑competitive kinase inhibitor starting point, this compound provides a structurally characterized pyridinylisoxazole scaffold consistent with a Type III allosteric pharmacophore model [1]. It is suitable as a reference tool for crystallography or binding‑site mapping efforts aimed at identifying novel allosteric pockets.

Pyridinylisoxazole SAR Anchor Compound

The compound serves as a defined SAR anchor for exploring the effect of phenyl substitution at the isoxazole 5‑position. Its MCF-7 activity profile, though not the most potent, allows users to benchmark newly synthesized analogs against a characterized, moderately active member of the series [1].

Regioisomeric Activity Control for Cancer Studies

Because pyridine attachment position can dramatically influence biological activity in related isoxazole systems [2], this compound can be used as a control in experiments designed to isolate the contribution of the pyridin-2-ylmethyl group versus the 3‑ylmethyl or 4‑ylmethyl isomers in kinase inhibition or cell‑based assays.

Application
Selection Property
Validation Focus
Allosteric inhibitor scaffold studies
Non-ATP-competitive pharmacophore
Binding-mode mapping / crystallography
Pyridinylisoxazole SAR anchor
Phenyl substitution benchmark
MCF-7 antiproliferative ranking
Regioisomer activity comparison
Pyridin-2-ylmethyl group specificity
Kinase inhibition / cell-based assay context
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